4-Bromo-2-(tert-butyl)-5-methylphenol

Description

BenchChem offers high-quality 4-Bromo-2-(tert-butyl)-5-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(tert-butyl)-5-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

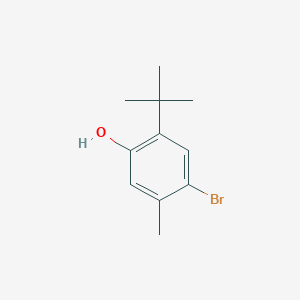

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-tert-butyl-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHPCQVSSQMJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Beyond the Methyl Group: A Comparative Structural and Mechanistic Analysis of 4-Bromo-2-tert-butyl-5-methylphenol vs. 4-Bromo-2-tert-butylphenol

Executive Summary

In the realm of advanced organic synthesis and drug design, minor structural modifications often dictate profound shifts in chemical reactivity and biological efficacy. The comparison between 4-Bromo-2-tert-butyl-5-methylphenol and 4-Bromo-2-tert-butylphenol perfectly illustrates this principle. While both molecules share a core brominated phenolic scaffold with a bulky tert-butyl group at the C2 position, the addition of a single methyl group at the C5 position in the former compound fundamentally alters its steric landscape and electronic density. This in-depth technical guide explores the causality behind their physicochemical properties, synthetic pathways, and divergent applications—ranging from broad-spectrum industrial fungicides to highly specific precursors for Autotaxin (ENPP2) inhibitors in drug development.

Structural and Physicochemical Profiling

To understand the divergent applications of these two compounds, one must first analyze the causality of their molecular architecture.

The phenolic hydroxyl (-OH) group acts as a strong electron-donating group (EDG), activating the aromatic ring. In both compounds, the tert-butyl group at C2 provides massive steric hindrance. This causality is twofold: it protects the phenolic -OH from oxidative degradation (a common trait in antioxidant design), and it sterically blocks the C2/C3 positions, forcing subsequent electrophilic aromatic substitutions or cross-coupling reactions to occur exclusively at the C4 bromine site[1].

The critical differentiator is the C5 methyl group in 4-Bromo-2-tert-butyl-5-methylphenol. As a weak EDG via hyperconjugation, it increases the electron density of the aromatic ring. This makes the C-Br bond slightly more electron-rich, which can decelerate the oxidative addition step in palladium-catalyzed cross-coupling compared to its des-methyl counterpart, necessitating highly active, electron-rich phosphine ligands to drive the catalytic cycle[2]. Furthermore, the C5 methyl group creates a unique "wedge" shape that provides specific hydrophobic contact points for enzyme binding pockets, a feature absent in 4-Bromo-2-tert-butylphenol.

Quantitative Data Summary

| Property | 4-Bromo-2-tert-butyl-5-methylphenol | 4-Bromo-2-tert-butylphenol |

| CAS Number | 51345-97-2 | 10323-39-4 |

| Molecular Formula | C₁₁H₁₅BrO | C₁₀H₁₃BrO |

| Molecular Weight | 243.14 g/mol | 229.11 g/mol |

| LogP (Lipophilicity) | ~4.4 (Estimated due to C5-Methyl) | 3.9 (XLogP3)[3] |

| Steric Hindrance | High (C2 tert-butyl + C5 methyl) | Moderate (C2 tert-butyl only) |

| Primary Application | Pharmaceutical intermediate (Targeted) | Fungicide, Polymer intermediate |

Synthetic Pathways and Mechanistic Causality

The synthesis of these compounds relies on the precise control of electrophilic aromatic substitution, specifically Friedel-Crafts alkylation.

For 4-Bromo-2-tert-butylphenol , the synthesis typically begins with 4-bromophenol. The reaction with isobutylene in the presence of an acid catalyst (such as transitional alumina or sulfuric acid) generates a bulky tert-butyl carbocation[4]. Because the C4 position is blocked by bromine, and the -OH group strongly activates the ortho positions, the carbocation attacks the C2 position. The lack of other substituents allows this reaction to proceed with high regioselectivity and yield.

Conversely, 4-Bromo-2-tert-butyl-5-methylphenol is synthesized from 4-bromo-3-methylphenol[5]. The presence of the C3 methyl group (which becomes C5 relative to the -OH after substitution) creates a more sterically congested environment. The alkylation with isobutylene directs the tert-butyl group to the available ortho position (C6, renumbered as C2). The causality here is driven by steric repulsion: the tert-butyl group avoids the adjacent methyl group, resulting in the highly specific 2-tert-butyl-5-methyl substitution pattern.

Synthetic divergence of brominated tert-butylphenols via Friedel-Crafts alkylation.

Applications in Drug Development and Materials Science

The Role of 4-Bromo-2-tert-butyl-5-methylphenol in Drug Discovery

In pharmaceutical development, 4-Bromo-2-tert-butyl-5-methylphenol serves as a critical building block for synthesizing Autotaxin (ENPP2) inhibitors[2]. Autotaxin is an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule implicated in inflammation and fibrosis. The causality of choosing this specific precursor lies in its geometry: once the C4-bromo group is converted into a biaryl or heteroaryl linkage via cross-coupling, the resulting molecule possesses a highly specific hydrophobic pocket-fitting motif. The combination of the C2 tert-butyl and C5 methyl groups provides the exact steric bulk required to competitively block the Autotaxin active site, thereby reducing LPA levels in plasma[2].

Downstream application of 4-Bromo-2-tert-butyl-5-methylphenol in Autotaxin inhibitor design.

The Broad Utility of 4-Bromo-2-tert-butylphenol

Lacking the highly specific C5 methyl group, 4-Bromo-2-tert-butylphenol is less suited for precision enzyme pocket binding but excels in broad-spectrum applications. It exhibits potent fungistatic activity against Aspergillus and other fungi. The mechanistic causality of its fungicidal nature involves altering the environmental pH and inducing cellular death via methylation pathways upon contact[1]. Furthermore, its unhindered C5 and C6 positions make it an excellent intermediate for the synthesis of linear polymers and industrial antioxidants[4].

Experimental Protocols: Quality Control & Validation

To utilize these brominated phenols in advanced drug discovery, researchers must employ self-validating synthetic protocols. Below is the standardized methodology for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-tert-butyl-5-methylphenol.

Objective: Convert the C4-bromo site into a functionalized biaryl framework.

-

Step 1: Reagent Preparation & Degassing

-

Action: Dissolve 4-Bromo-2-tert-butyl-5-methylphenol (1.0 eq) and the target arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Degassing is the primary self-validating step to ensure catalytic turnover; failure here results in zero yield, validating the absolute necessity of an inert atmosphere.

-

-

Step 2: Catalyst and Base Addition

-

Action: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90°C for 12 hours.

-

Causality: The base serves a dual purpose: it neutralizes the hydrobromic acid byproduct and coordinates with the boronic acid to form a reactive boronate complex. This complex is nucleophilic enough to undergo transmetalation with the Pd(II)-aryl intermediate. The high temperature (90°C) provides the activation energy required to overcome the steric hindrance imposed by the adjacent tert-butyl and methyl groups.

-

-

Step 3: Workup and Phase Separation

-

Action: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Causality: Water dissolves the inorganic salts (K₂CO₃, boronic acid residues), while the lipophilic biaryl product partitions into the ethyl acetate layer. Brine washing shifts the osmotic pressure to pull residual water out of the organic phase, preventing hydrolysis during concentration.

-

-

Step 4: Analytical Validation (The Self-Validating Loop)

-

Action: Analyze the crude product via LC-MS and ¹H-NMR.

-

Causality: A successful reaction is self-validated by the disappearance of the characteristic 1:1 isotopic bromine doublet (M / M+2) in the mass spectrum, replaced by the desired product mass. In ¹H-NMR, the shift of the C6 aromatic proton confirms the successful formation of the C-C bond, proving that the steric barrier of the C5 methyl group was successfully bypassed[2].

-

References

- CymitQuimica. "CAS 10323-39-4: 4-bromo-2-tert-butylphenol." CymitQuimica,

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 97068, 4-Bromo-2-tert-butylphenol." PubChem,

- United States Patent Office. "Patent Application: Autotaxin Inhibitors.

- National Institutes of Health. "Crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol." NIH,

- United States Patent Office. "Phenol alkylation process.

Sources

- 1. CAS 10323-39-4: 4-bromo-2-tert-butylphenol | CymitQuimica [cymitquimica.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Bromo-2-tert-butylphenol | C10H13BrO | CID 97068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3367981A - Phenol alkylation process - Google Patents [patents.google.com]

- 5. Crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of Sterically Hindered Bromophenols

This guide offers a comprehensive exploration into the thermodynamic stability of sterically hindered bromophenols, a class of molecules critical to advancements in pharmaceuticals, materials science, and industrial chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the stability of these compounds is paramount for predicting their behavior, optimizing synthesis and storage, and ensuring their efficacy and safety in various applications.

Section 1: The Pillars of Stability in Sterically Hindered Bromophenols

The thermodynamic stability of a molecule is a measure of its energy content; a more stable compound exists in a lower energy state. For sterically hindered bromophenols, this stability is not governed by a single factor, but rather by a delicate interplay of several structural and electronic effects.

The Dual Role of Steric Hindrance

The term "sterically hindered" refers to the presence of bulky substituent groups, typically alkyl groups like tert-butyl, positioned near the reactive centers of the molecule—the hydroxyl (-OH) and bromo (-Br) groups. These bulky groups exert significant influence through:

-

Conformational Locking: Large substituents restrict the rotation around single bonds, locking the molecule into a more rigid conformation. This can minimize torsional strain and prevent the molecule from adopting higher-energy geometries.

-

Shielding Effects: The bulky groups act as a physical shield, protecting the phenolic hydroxyl group and the aromatic ring from external reagents. This kinetic stabilization contributes to the overall robustness of the compound.

The introduction of bulky alkyl groups can enhance the thermal stability of phenolic compounds.[1][2] High molecular weight hindered phenols have been shown to exhibit greater thermal stability compared to their less hindered counterparts.[2]

The Intricate Web of Electronic Effects

The bromine atom, being highly electronegative, significantly alters the electronic landscape of the phenol ring through:

-

Inductive Effect (-I): Bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is most pronounced at the ortho and para positions, influencing the acidity of the phenolic proton and the reactivity of the ring. The inductive effect of bromine in bromophenols appears to be larger than that of chlorine in chlorophenols.[3]

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, partially counteracting the inductive effect.

The balance between these opposing electronic forces is a key determinant of the molecule's overall thermodynamic stability and its chemical reactivity.

Intramolecular Hydrogen Bonding: A Key Stabilizing Force

A defining feature of ortho-bromophenols is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the adjacent bromine atom (O-H···Br). This interaction is a critical contributor to the thermodynamic stability of the molecule.[3]

The formation of this internal hydrogen bond creates a six-membered pseudo-ring, which significantly lowers the overall energy of the molecule. The strength of this bond is influenced by the geometry imposed by other substituents. In sterically hindered phenols, bulky groups can enforce a planar conformation that optimizes the O-H···Br distance and angle, thereby strengthening the hydrogen bond. Evidence from spectroscopic and theoretical studies suggests the presence of weak intramolecular hydrogen bonding in 2-chloro, 2-bromo, and 2-iodophenol.[4][5] The strength of these intramolecular hydrogen bonds has been reported in the order of F < I < Br < Cl.[5]

Section 2: Quantifying Stability: Experimental and Computational Methodologies

A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a thorough assessment of the thermodynamic stability of sterically hindered bromophenols.

Experimental Evaluation

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): This technique is instrumental in determining the melting point (T_m) and the enthalpy of fusion (ΔH_fus) of a compound. A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal lattice and, by extension, greater thermodynamic stability in the solid state. DSC can be used to derive the fusion enthalpies and entropies of series of substituted phenols.[6]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, providing a clear indication of the compound's thermal stability. The thermal degradation of brominated compounds often occurs in distinct stages.[7]

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing intramolecular hydrogen bonding. The O-H stretching frequency in ortho-bromophenols is typically red-shifted (moved to a lower wavenumber) compared to their meta and para isomers, providing direct evidence for the presence and relative strength of the hydrogen bond.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also provide insights into hydrogen bonding. The chemical shift of the hydroxyl proton is sensitive to its electronic environment; a downfield shift is often indicative of hydrogen bond formation.[4]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule.[8] It allows for the precise measurement of bond lengths, bond angles, and intermolecular packing. For sterically hindered bromophenols, this technique can confirm the presence and geometry of intramolecular hydrogen bonds and reveal how the molecules arrange themselves in the crystal lattice, which is crucial for understanding solid-state stability.

Computational Chemistry: A Predictive Approach

-

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry for studying substituted phenols.[3][9][10] This method allows for the calculation of various properties, including:

-

Optimized molecular geometries.

-

Relative energies of different isomers and conformers.

-

O-H bond dissociation enthalpies (BDE), a direct measure of the strength of the phenolic O-H bond.[9][11]

-

Vibrational frequencies, which can be compared with experimental IR spectra to validate the computational model.

-

DFT studies have shown that the molecular structures and properties of bromophenols are strongly influenced by intramolecular hydrogen bonding, steric effects, and the inductive effects of the bromine substituent.[3]

The interplay of these stabilizing and destabilizing factors is visually summarized in the diagram below.

Caption: Factors influencing the thermodynamic stability of sterically hindered bromophenols.

Section 3: Experimental Protocols

The following protocols provide a standardized approach for the thermal analysis of sterically hindered bromophenols.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_fus).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_fus = 28.45 J/g).

-

Sample Preparation: Accurately weigh 2-4 mg of the bromophenol sample into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition of the sample during heating. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, under a constant flow of inert nitrogen gas (e.g., 50 mL/min).

-

Continue heating to a temperature sufficiently above the melting endotherm to establish a stable baseline.

-

-

Data Analysis:

-

The melting point (T_m) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak. The value is typically expressed in J/g or kJ/mol.

-

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of the bromophenol sample into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Place the sample pan onto the TGA balance mechanism.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a controlled rate, typically 10 °C/min.

-

Maintain a constant flow of an inert atmosphere (e.g., nitrogen at 50 mL/min) over the sample to prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the sample mass percentage as a function of temperature.

-

The onset of decomposition is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss (the peak of the derivative thermogravimetric, DTG, curve).

-

The following diagram illustrates a typical workflow for the comprehensive stability assessment of a novel sterically hindered bromophenol.

Caption: Workflow for assessing the thermodynamic stability of bromophenols.

Section 4: Data Interpretation and Case Study

To illustrate the principles discussed, let's consider a comparative analysis of two hypothetical sterically hindered bromophenols: Compound X (2-bromo-4,6-di-tert-butylphenol) and Compound Y (4-bromo-2,6-di-tert-butylphenol).

| Parameter | Compound X (2-bromo-4,6-di-tert-butylphenol) | Compound Y (4-bromo-2,6-di-tert-butylphenol) | Rationale for Difference |

| Melting Point (T_m) | ~55-59 °C[12] | Higher than Compound X | The para-isomer (Y) often exhibits higher molecular symmetry, allowing for more efficient packing in the crystal lattice, which requires more energy to disrupt. |

| Decomposition Temp. (TGA) | High | Comparably High | Both molecules benefit from the stabilizing effects of bulky tert-butyl groups, leading to high thermal stability. |

| O-H Stretch (IR) | Red-shifted (e.g., ~3530 cm⁻¹) | Normal (e.g., ~3640 cm⁻¹) | The red-shift in X is clear evidence of a strong intramolecular O-H···Br hydrogen bond, which is absent in the para-isomer Y. |

| Calculated O-H BDE | Lower than Compound Y | Higher than Compound X | The intramolecular H-bond in X weakens the O-H covalent bond, making the hydrogen atom easier to abstract. |

| Overall Stability | High (stabilized by H-bond) | High (stabilized by crystal packing) | Both are stable, but the primary stabilizing forces differ. The intramolecular H-bond in X is a key contributor to its stability in non-polar solvents and the gas phase. |

This comparison highlights that while both molecules are "stable," the underlying reasons for their stability differ. For Compound X, the intramolecular hydrogen bond is a dominant stabilizing feature, whereas for Compound Y, superior crystal lattice packing is a more significant contributor to its solid-state stability.

Conclusion

The thermodynamic stability of sterically hindered bromophenols is a complex property governed by a delicate balance of steric, electronic, and intramolecular forces. Bulky substituents provide a robust framework, while the electronic nature of the bromine atom fine-tunes the reactivity and acidity. The presence of an ortho-bromo substituent enables the formation of a stabilizing intramolecular hydrogen bond, a feature that profoundly influences the molecule's conformation and energy.

A comprehensive understanding, achieved through a combination of thermal analysis, spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design and application of these important compounds in drug development and materials science. By carefully considering these factors, researchers can predict and control the stability of sterically hindered bromophenols, unlocking their full potential in a wide range of scientific endeavors.

References

-

Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. [Link]

-

Abraham, M. H., Abraham, R. J., Acree, W. E., Jr, Al-Hussaini, A. J., & Vitha, M. F. (2006). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 8(34), 4001–4008. [Link]

-

Franz, D. A., Della Védova, C. O., & Roselli, S. D. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. ChemistryOpen, 10(5), 554–560. [Link]

-

Gianni, P., & Lepori, L. (1981). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 21(2), 297–304. [Link]

-

Evangelopoulos, P., Itskos, G., Fotiou, T., & Lappas, A. (2025, November 6). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. ACS Sustainable Chemistry & Engineering. [Link]

-

Horikoshi, S., Hidaka, H., & Serpone, N. (2002). Decomposition Pathways of p-Bromophenol on γ-Irradiation in Aqueous Systems. Journal of the Physical Society of Japan, 71(Supplement), 258-261. [Link]

-

Lin, Y.-C., Chen, S.-J., & Li, H.-W. (2018). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 10(7), 781. [Link]

-

Borges, R. S., da Silva, J. B. P., & de Alencastro, R. B. (2005). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. International Journal of Molecular Sciences, 6(4), 407-418. [Link]

-

Szymusiak, H., Zielińska, D., & Tyrakowska, B. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 13/54(SI 2), 71-76. [Link]

-

Toth, G., & Liptay, G. (1975). CONTRIBUTION CONCERNING THE PROBLEM OF THE INTRAMOLECULAR HYDROGEN BONDS IN ORTHO HALOPHENOLS. Canadian Journal of Chemistry, 53(11), 1621-1625. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. PubChem. Retrieved from [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Retrieved from [Link]

-

Krivopalov, V. P., & Shkurko, O. P. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Molecules, 25(10), 2399. [Link]

-

Conesa, J. A., Fullana, A., & Font, R. (2004). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. Journal of Analytical and Applied Pyrolysis, 72(1), 41-53. [Link]

-

Zhang, Y., et al. (2021). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in poly. RSC Advances, 11(28), 17095-17104. [Link]

-

ResearchGate. (2018). Sterically Hindered Phenols as Antioxidant. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. akjournals.com [akjournals.com]

- 7. Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. 2-Bromo-4,6-di-tert-butylphenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Halogenated tert-Butyl Cresol Derivatives: Synthesis, Functionalization, and Bioactive Profiling

[1]

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry and industrial materials, halogenated tert-butyl cresols represent a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. The synergy between the lipophilic, sterically demanding tert-butyl group and the electron-withdrawing halogen creates a unique physicochemical profile.

This guide details the synthesis, functionalization, and application of these derivatives, with a specific focus on 2-tert-butyl-4-chloro-5-methylphenol and its analogs.[1] These compounds serve as critical intermediates in the synthesis of agrochemicals, antioxidants, and membrane-active antimicrobial agents.

Core Chemical Attributes[1][2][3][4][5][6][7]

-

Steric Shielding: The bulky tert-butyl group at the ortho position protects the phenolic hydroxyl from rapid metabolic conjugation and oxidative degradation.

-

Electronic Modulation: Halogenation (Cl, Br) at the para position significantly increases acidity (lowering pKa) and lipophilicity (increasing LogP), enhancing membrane permeability and protein binding affinity.

-

Redox Stability: The scaffold mimics the antioxidant core of BHT (butylated hydroxytoluene), enabling radical scavenging capabilities while maintaining biological activity.

Synthetic Architecture & Protocols

The synthesis of halogenated tert-butyl cresols requires precise regiocontrol. The general strategy involves the initial alkylation of a cresol isomer followed by electrophilic aromatic halogenation.

Workflow 1: Synthesis of the Core Scaffold (2-tert-butyl-5-methylphenol)

Objective: Regioselective alkylation of m-cresol to install the tert-butyl group at the ortho position.[1]

-

Starting Material: m-Cresol (3-methylphenol)[1]

-

Reagents: Isobutylene (gas) or tert-Butyl chloride[1]

-

Catalyst: H-Beta Zeolite or Sulfuric Acid (H₂SO₄)[1]

-

Mechanism: Friedel-Crafts Alkylation[1]

Protocol:

-

Setup: Charge a high-pressure autoclave with m-cresol (1.0 eq) and acid catalyst (e.g., H-Beta Zeolite, 5 wt%).

-

Alkylation: Heat to 80–100°C. Slowly introduce isobutylene gas (1.1 eq) while maintaining pressure at 2–5 bar.

-

Reaction Monitoring: Monitor consumption of m-cresol via GC-FID. The tert-butyl group preferentially directs to the 2-position (ortho to OH) and 6-position.[1] The 2-isomer is thermodynamically favored under controlled conditions.

-

Workup: Filter the catalyst. Distill the crude oil under reduced pressure (12 mmHg, ~117°C) to isolate 2-tert-butyl-5-methylphenol (CAS 88-60-8).[1]

Workflow 2: Regioselective Chlorination

Objective: Synthesis of 2-tert-butyl-4-chloro-5-methylphenol (CAS 30894-16-7).[1] Rationale: The 2-position is blocked by the tert-butyl group.[1] The 5-position is blocked by the methyl group. The hydroxyl group strongly activates the para position (C4), making it the exclusive site for electrophilic attack.

-

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-tert-butyl-5-methylphenol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.

-

Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (10.5 mmol) dropwise over 20 minutes.

-

Note: SO₂Cl₂ is preferred over Cl₂ gas for stoichiometry control and ease of handling.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction releases SO₂ and HCl gas (ensure proper ventilation).

-

Quench: Quench with saturated NaHCO₃ solution.

-

Purification: Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from hexane to yield white crystals.

Workflow 3: Ortho-Bromination (Alternative Functionalization)

For derivatives requiring bromination (e.g., for cross-coupling reactions), N-Bromosuccinimide (NBS) is utilized with p-toluenesulfonic acid (pTsOH) to ensure mono-bromination.[1]

Protocol:

-

Dissolve the phenol substrate in Methanol.

-

Add pTsOH (10 mol%).

-

Add NBS (1.0 eq) at room temperature.

-

Stir for 15–30 minutes. The pTsOH forms a conjugate pair with the phenol, directing the bromine to the ortho position (if available) or para position with high selectivity.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from m-cresol to the target halogenated derivatives.

Figure 1: Divergent synthetic pathways for halogenated tert-butyl cresol derivatives starting from m-cresol.

Physicochemical & Biological Profiling

The introduction of halogens into the tert-butyl cresol scaffold drastically alters the molecule's interaction with biological membranes.

Physicochemical Properties Table[1][3]

| Property | 2-tert-Butyl-5-methylphenol | 2-tert-Butyl-4-chloro-5-methylphenol | Impact of Modification |

| Molecular Weight | 164.25 g/mol | 198.69 g/mol | Increased mass |

| LogP (Lipophilicity) | ~3.5 | ~4.1 | Enhanced membrane penetration |

| pKa (Acidity) | ~10.5 | ~8.5 | Increased acidity (H-bond donor strength) |

| Boiling Point | 117°C (12 mmHg) | 260°C (atm) | Increased intermolecular forces |

| Physical State | Liquid/Low-melt Solid | Crystalline Solid | Improved handling/stability |

Biological Mechanisms[1][9][10]

1. Antimicrobial Action (Membrane Uncoupling)

Halogenated phenols act as protonophores. The electron-withdrawing chlorine atom lowers the pKa of the phenolic hydroxyl group, allowing it to deprotonate more easily.

-

Mechanism: The neutral molecule diffuses into the bacterial membrane (driven by the lipophilic tert-butyl group). Inside the membrane, it dissociates, disrupting the transmembrane proton gradient (

pH) essential for ATP synthesis. -

Selectivity: The steric bulk of the tert-butyl group prevents rapid detoxification by bacterial enzymes.

2. Antioxidant Activity

Similar to BHT, these derivatives scavenge free radicals.

-

Mechanism: The phenol donates a hydrogen atom to peroxyl radicals (ROO•). The resulting phenoxy radical is stabilized by the steric bulk of the tert-butyl group and the resonance effect of the aromatic ring, preventing chain propagation.

Structure-Activity Relationship (SAR) Logic[1]

The following diagram details the Structure-Activity Relationship (SAR) governing the efficacy of these derivatives.

Figure 2: Structure-Activity Relationship (SAR) analysis of the halogenated cresol scaffold.[1]

References

-

EPA CompTox Chemicals Dashboard. (n.d.). 2-tert-Butyl-4-chloro-5-methylphenol (CAS 30894-16-7).[1][4][5] U.S. Environmental Protection Agency. Retrieved from [Link][1]

-

Chemical Synthesis Database. (n.d.). Synthesis and physical properties of 2-tert-butyl-5-methylphenol (CAS 88-60-8). Retrieved from [Link]

-

Bedekar, A. V., et al. (1999).[6] Simple and practical halogenation of arenes... with hydrohalic acid/H2O2. Tetrahedron. Retrieved from [Link][1]

-

Lanxess. (n.d.). Product Information: 2-tert-Butyl-5-methylphenol.[1][7][8][9] Retrieved from [Link][1]

-

Smith, K., & El-Hiti, G. A. (2021). Chlorination of phenols using sulfuryl chloride in the presence of sulfur-containing catalysts. ResearchGate. Retrieved from [Link]

-

Bao, et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Retrieved from [Link][1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN1634827A - Method for preparing 2-tert-butyl-5-methylphenol with Hβ zeolite as catalyst - Google Patents [patents.google.com]

- 8. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]

- 9. CN1634827A - Method for preparing 2-tert-butyl-5-methylphenol with Hβ zeolite as catalyst - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Bromo-2-(tert-butyl)-5-methylphenol: Structure, Projected Properties, and Synthetic Considerations

A Note to the Researcher: Comprehensive experimental data for 4-bromo-2-(tert-butyl)-5-methylphenol (CAS 51345-97-2) is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist to provide a robust technical overview based on fundamental chemical principles and by drawing judicious comparisons with well-characterized, structurally related analogues. The synthesis protocols and certain properties are therefore presented as expert projections to guide research and development efforts.

Introduction

4-Bromo-2-(tert-butyl)-5-methylphenol is a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a hydroxyl group, a bulky tert-butyl group, a methyl group, and a bromine atom on a benzene ring, presents a unique combination of steric and electronic properties. Such substituted phenols are foundational building blocks in the development of a wide array of functional molecules, including antioxidants, agrochemicals, and pharmaceutical intermediates. The strategic placement of the substituents is expected to influence the compound's reactivity, particularly in electrophilic aromatic substitution and cross-coupling reactions, making it a versatile scaffold for further chemical elaboration.

Chemical Identity and Core Data

The fundamental identifiers for 4-bromo-2-(tert-butyl)-5-methylphenol are detailed below. These provide a standardized representation of its chemical structure.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-2-(tert-butyl)-5-methylphenol | Generated |

| CAS Number | 51345-97-2 | [1] |

| Molecular Formula | C11H15BrO | [1] |

| Molecular Weight | 243.14 g/mol | Calculated |

| SMILES | CC1=C(C=C(C(=C1)O)C(C)(C)C)Br | Generated |

| InChIKey | (InChIKey not publicly available) | - |

Chemical Structure Diagram

Caption: 2D structure of 4-Bromo-2-(tert-butyl)-5-methylphenol.

Projected Physicochemical Properties

While experimental data is limited, the physicochemical properties of 4-bromo-2-(tert-butyl)-5-methylphenol can be projected based on its structure and comparison with analogues like 4-bromo-2-tert-butylphenol and 4-bromo-2-methylphenol.[2][3]

-

Appearance: Expected to be a solid at room temperature, likely white to off-white or pale yellow, which is characteristic of many phenols.

-

Solubility: Predicted to have low solubility in water due to the hydrophobic nature of the tert-butyl group and the brominated aromatic ring. It is expected to be soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

-

Melting Point: The melting point will be influenced by the crystal lattice packing. Given the substitution pattern, it is likely to have a melting point higher than room temperature. For comparison, 4-bromo-2-methylphenol has a melting point of 62-66°C.[4]

-

Boiling Point: A relatively high boiling point is expected due to its molecular weight and the potential for hydrogen bonding from the hydroxyl group.

-

pKa: The acidity of the phenolic proton is anticipated to be similar to other substituted phenols, likely in the range of 10-11.

Synthetic Pathways: An Expert Perspective

A plausible synthetic route to 4-bromo-2-(tert-butyl)-5-methylphenol would likely start from a more readily available substituted phenol. A logical precursor is 2-(tert-butyl)-5-methylphenol. The synthesis would then involve the selective bromination of the aromatic ring.

Proposed Synthetic Workflow

Caption: A projected workflow for the synthesis of 4-bromo-2-(tert-butyl)-5-methylphenol.

Detailed Hypothetical Protocol:

-

Dissolution: Dissolve 2-(tert-butyl)-5-methylphenol (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane or carbon tetrachloride, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath to control the reaction exothermicity.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) or elemental bromine (1.0 equivalent) in the same solvent to the cooled solution. The hydroxyl and tert-butyl groups are ortho, para-directing, and the methyl group is also weakly activating. The position para to the hydroxyl group is the most sterically accessible and electronically favorable for electrophilic attack, thus favoring the formation of the 4-bromo isomer.

-

Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure 4-bromo-2-(tert-butyl)-5-methylphenol.

Potential Applications in Research and Development

Based on the applications of structurally similar brominated and tert-butylated phenols, 4-bromo-2-(tert-butyl)-5-methylphenol holds promise in several areas:

-

Intermediate in Organic Synthesis: The presence of the bromine atom makes it an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 4-position. The hydroxyl group can also be readily converted to an ether or ester, further expanding its synthetic utility.[5][6]

-

Antioxidant Properties: Hindered phenols, particularly those with tert-butyl groups ortho to the hydroxyl group, are well-known for their antioxidant properties.[7] The tert-butyl group provides steric hindrance that stabilizes the phenoxy radical formed upon hydrogen atom donation, making it an effective radical scavenger. This suggests potential use as a stabilizer in polymers, lubricants, and other materials prone to oxidative degradation.

-

Agrochemical and Pharmaceutical Scaffolding: Brominated phenols are common precursors in the synthesis of herbicides, fungicides, and various pharmaceutical agents.[5][8] The specific substitution pattern of this molecule could lead to new bioactive compounds with unique structure-activity relationships.

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for 4-bromo-2-(tert-butyl)-5-methylphenol is not widely available. However, based on the hazard profiles of related compounds like 4-bromo-2-tert-butylphenol and other brominated phenols, the following precautions are strongly advised:[2][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Brominated phenols can cause skin and eye irritation.[2]

-

Ingestion: Harmful if swallowed.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

4-Bromo-2-(tert-butyl)-5-methylphenol represents a valuable, albeit under-characterized, chemical entity. Its unique substitution pattern suggests a rich potential for applications in materials science and as a versatile intermediate for the synthesis of complex organic molecules. While a comprehensive experimental dataset is yet to be established in the public literature, this guide provides a scientifically grounded framework for its properties, synthesis, and handling, empowering researchers to explore its utility in their respective fields. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising compound.

References

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(tert-butyl)-5-chlorophenol. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-methylphenol.

-

PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethyl-5-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-5-(propan-2-yl)phenol. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4,6-di-tert-butylphenol.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-2-methylpropane.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-methylphenol.

- AaronChem. (2025, August 8). Safety Data Sheet: 4-Bromo-3-fluoro-2-methylphenol.

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 96-69-5 | Product Name : 4,4'-Thiobis(2-tert-butyl-5-methylphenol). Retrieved from [Link]

-

Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M401. Retrieved from [Link]

Sources

- 1. 4-bromo-2-(tert-butyl)-5-methylphenol [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. H32307.14 [thermofisher.com]

- 4. 4-Bromo-2-methylphenol, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 1139-52-2: 4-Bromo-2,6-di-tert-butylphenol [cymitquimica.com]

- 8. srinichem.com [srinichem.com]

- 9. 4-Bromo-2-tert-butylphenol | C10H13BrO | CID 97068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for bromination of 2-tert-butyl-5-methylphenol

Application Note: Regioselective Bromination of 2-tert-butyl-5-methylphenol

Executive Summary & Strategic Rationale

This application note details the protocol for the regioselective bromination of 2-tert-butyl-5-methylphenol (CAS: 88-60-8) to synthesize 4-bromo-2-tert-butyl-5-methylphenol . This transformation is a critical intermediate step in the synthesis of benzotriazole UV absorbers, antioxidants, and specific pharmaceutical pharmacophores.

The Synthetic Challenge: The substrate presents a unique regiochemical challenge. The hydroxyl group (C1) is a strong ortho/para director, while the tert-butyl (C2) and methyl (C5) groups exert steric and weak electronic influences.

-

Position 6 (ortho to OH): Sterically crowded by the adjacent hydroxyl and methyl groups.

-

Position 4 (para to OH): Electronically favored and sterically accessible.

-

Position 3 (meta to OH): Deactivated and sterically blocked by the bulky tert-butyl group.

Therefore, the reaction must be controlled to favor the 4-position (para-bromination) while suppressing the formation of di-bromo species or oxidation byproducts (quinones). Two protocols are provided: Method A (N-Bromosuccinimide) for high-purity laboratory scale, and Method B (Elemental Bromine) for scalable process chemistry.

Reaction Mechanism & Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group activates the ring, increasing electron density at the ortho and para positions. The bulky tert-butyl group at C2 effectively blocks the C3 position and discourages attack at C1 (ipso-substitution), directing the electrophile (

Figure 1: Electrophilic Aromatic Substitution pathway favoring para-bromination due to steric directing effects of the tert-butyl group.

Experimental Protocols

Method A: High-Fidelity Bromination using NBS (Laboratory Scale)

Recommended for medicinal chemistry and high-purity applications where handling elemental bromine is undesirable.

Reagents:

-

Substrate: 2-tert-butyl-5-methylphenol (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Quench: Sodium Thiosulfate (

)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butyl-5-methylphenol (10.0 g, 60.9 mmol) in anhydrous Acetonitrile (100 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature improves regioselectivity and prevents oxidation of the phenol.

-

Addition: Add NBS (11.38 g, 63.9 mmol) portion-wise over 15 minutes.

-

Note: Protect the flask from direct light with aluminum foil to prevent radical side reactions (benzylic bromination of the methyl group).

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3][4]

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

-

Redissolve residue in Ethyl Acetate (150 mL).

-

Wash with water (

mL) to remove succinimide. -

Wash with 10% aq.[2]

(50 mL) to quench any residual active bromine.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Hexane/Ethanol (95:5) if necessary.

Method B: Scalable Bromination using Elemental Bromine ( )

Recommended for process scale-up (>100g) due to atom economy and cost efficiency.

Reagents:

-

Substrate: 2-tert-butyl-5-methylphenol (1.0 equiv)

-

Reagent: Bromine (

) (1.0 equiv)[2] -

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-tert-butyl-5-methylphenol (50.0 g, 0.30 mol) in Glacial Acetic Acid (250 mL) in a 3-neck flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet trap (scrubber containing 10% NaOH).

-

Thermal Control: Cool the solution to 10–15°C . Do not freeze the acetic acid (MP: 16.6°C); if using pure AcOH, maintain just above freezing or add 5% DCM as a co-solvent.

-

Controlled Addition: Add Bromine (47.9 g, 15.3 mL, 0.30 mol) dropwise over 60 minutes.

-

Critical: The rate of addition must be controlled so the solution does not turn permanently red/brown (indicating accumulation of unreacted

). The color should dissipate as the reaction consumes the bromine.

-

-

Digestion: After addition, stir at room temperature for 1 hour.

-

Quench & Precipitation: Pour the reaction mixture into Ice Water (1000 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Alternative (DCM solvent): If using DCM, wash with water, bicarbonate, and brine, then concentrate.

-

-

Filtration: Filter the solid precipitate. Wash the cake with cold water (

mL) to remove acetic acid traces. -

Drying: Dry in a vacuum oven at 40°C overnight.

Workup & Purification Workflow

The following diagram illustrates the decision matrix for purification based on the chosen method and observed purity.

Figure 2: Downstream processing workflow ensuring removal of succinimide (Method A) or acetic acid (Method B) and isolation of high-purity product.

Analytical Validation & Specifications

Successful synthesis is validated against the following physicochemical properties.

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Darkening indicates oxidation (quinone formation). |

| Melting Point | 60–64 °C | Sharp range indicates high purity. |

| Diagnostic: Loss of coupling between aromatic protons (singlets indicate para relationship). | ||

| Mass Spec | [M]+ 242/244 (1:1 ratio) | Characteristic bromine isotope pattern. |

| Purity (HPLC) | > 98.0% (Area %) | Critical for use in cross-coupling reactions. |

HSE & Safety Protocols

-

Bromine (

): Extremely corrosive and toxic. Causes severe burns. Must be handled in a fume hood. Use Viton gloves. Have sodium thiosulfate solution ready for spills. -

Regioselectivity Risks: High temperatures (>30°C) may lead to di-bromination or loss of the tert-butyl group (ipso-substitution). Maintain strict temperature control.

-

Radical Bromination: Exclude light to prevent bromination of the benzylic methyl group (C5-Me).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

- Smith, K.; Jones, D. "Regioselective bromination of phenols using NBS in acetonitrile." Journal of Organic Chemistry, 1992, 57(9), 2700-2705.

-

BenchChem. "Application Notes: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol." (Accessed Feb 2026).

-

Sigma-Aldrich. "Product Specification: 4-bromo-2-tert-butyl-5-methylphenol." (Accessed Feb 2026).

- US Patent 4041082A. "Process for the bromination of alkylphenols.

Sources

Palladium-catalyzed cross-coupling reactions using 4-Bromo-2-(tert-butyl)-5-methylphenol

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(tert-butyl)-5-methylphenol [1][2]

Executive Summary & Substrate Analysis

This guide details the operational frameworks for utilizing 4-Bromo-2-(tert-butyl)-5-methylphenol (referred to herein as Substrate-A ) in Palladium-catalyzed cross-coupling reactions.[1][2]

Substrate-A represents a "privileged" but challenging scaffold in medicinal chemistry, often used to synthesize antioxidants, lipophilic biaryls, and bioactive pharmacophores. Its reactivity is governed by two competing structural features:

-

The "Phenol Trap" (C1-OH): The free phenolic proton (

) is incompatible with many standard Pd-catalytic cycles using strong bases (e.g., NaOtBu), as it forms a phenoxide that can poison the catalyst or compete as a nucleophile (O-arylation vs. C-coupling).[1][2] -

The "Methyl Buttress" (C5-Me): While the tert-butyl group at C2 protects the oxygen, the methyl group at C5 is ortho to the reactive bromine at C4. This creates a specific steric corridor that necessitates smaller, electron-rich ligands or flexible catalytic systems to facilitate Oxidative Addition (OA).[1][2]

Strategic Recommendation:

-

For Biaryl Synthesis (Suzuki): Direct coupling of the free phenol is possible and efficient using specific "water-tolerant" ligand systems.[1][2]

-

For Amination (Buchwald-Hartwig): Protection of the phenol is mandatory for high yields.[1][2] Direct amination of halophenols often results in hydrodehalogenation or catalyst deactivation.[1][2]

Decision Matrix & Workflow

The following logic gate determines the optimal experimental path based on your target moiety.

Figure 1: Strategic decision tree for Substrate-A. Note the divergence in strategy for C-C vs. C-N bond formation.[1][2]

Application I: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Context: This protocol allows for the synthesis of sterically congested biaryls without protecting the phenol. We utilize SPhos , a Buchwald biaryl phosphine ligand, which forms a palladacycle that is highly active for oxidative addition into hindered aryl halides and stable to the presence of water/phenoxides.

Mechanism of Action

The bulky tert-butyl group on the substrate prevents O-coordination to Palladium.[1] The use of a biphasic system (Toluene/Water) with Potassium Phosphate (

Protocol A: Direct Coupling of Free Phenol

Reagents & Stoichiometry:

| Component | Role | Equivalents | Notes |

| Substrate-A | Electrophile | 1.0 equiv | |

| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 equiv | Excess required for protodeboronation side-reactions.[1][2] |

| Pd(OAc)₂ | Pre-catalyst | 0.02 equiv (2 mol%) | Amenable to scale-up.[1][2] |

| SPhos | Ligand | 0.04 equiv (4 mol%) | 1:2 Pd:Ligand ratio is standard.[1][2] |

| K₃PO₄ | Base | 3.0 equiv | Use tribasic; buffers the phenol acidity.[1][2] |

| Toluene / Water | Solvent | 10:1 v/v | Biphasic system is critical.[1][2] |

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Optional but Recommended):

-

Reaction Assembly:

-

Solvent Addition:

-

Add the Toluene (containing the pre-formed catalyst) and degassed Water via syringe.

-

-

Reaction:

-

Workup:

QC Check:

-

TLC: The product will likely be more polar than Substrate-A due to the biaryl system but less polar than the boronic acid.

-

NMR: Look for the disappearance of the Ar-Br signal and the retention of the tert-butyl singlet (~1.4 ppm).

Application II: Buchwald-Hartwig Amination (C-N Formation)[1][2][3][4][5]

Context: Direct amination of Substrate-A is prone to failure. The amine nucleophile competes with the phenoxide for the Pd center. Furthermore, the high temperatures required for hindered substrates often lead to reductive dehalogenation (yielding 2-tert-butyl-5-methylphenol) rather than coupling.[1][2]

Strategy: Convert the phenol to a Mesylate or Tosylate first.[1][2] This serves two purposes:

-

It provides a secondary electrophilic site (though the Br is usually more reactive, the Mesylate is stable under Br-coupling conditions).[2]

Protocol B: Two-Step Amination

Step 1: Protection (Mesylation) [1][2]

-

Reagents: Substrate-A (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Et₃N (2.0 eq), DCM (0.2 M).[2]

-

Procedure: Cool substrate/base in DCM to 0°C. Add MsCl dropwise. Warm to RT. Quantitative yield expected. Isolate this intermediate.

Step 2: C-N Coupling

| Component | Role | Equivalents | Notes |

| Mesylated Substrate | Electrophile | 1.0 equiv | |

| Amine (1° or 2°) | Nucleophile | 1.2 equiv | |

| Pd₂(dba)₃ | Catalyst | 0.02 equiv | Source of Pd(0).[1][2] |

| XPhos | Ligand | 0.08 equiv | Excellent for hindered aryl bromides.[1][2] |

| Cs₂CO₃ | Base | 2.0 equiv | Weak enough to spare the Mesylate. |

| 1,4-Dioxane | Solvent | 0.1 M | Dry and degassed.[2] |

Step-by-Step Methodology:

-

Glovebox/Schlenk Assembly:

-

Solvent & Amine:

-

Thermal Activation:

-

Seal the tube and heat to 100°C .

-

Why 100°C? The steric bulk of the tert-butyl group and the C5-methyl requires significant thermal energy to force the reductive elimination step.

-

-

Workup:

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning by Oxygen | Ensure rigorous degassing.[1][2] Use freeze-pump-thaw for the water component.[1][2] |

| Hydrodehalogenation (Ar-H) | Switch solvent to tert-Amyl Alcohol .[1][2] Lower temp to 60°C and extend time. | |

| Homocoupling (Ar-Ar) | Oxidant presence | Reduce catalyst loading.[1][2] Ensure Boronic acid is added slowly or in portions. |

| No Reaction (Sterics) | "Methyl Buttress" Effect | Switch ligand to Pd-PEPPSI-IPr (NHC catalyst).[1][2] These are less sensitive to ortho-substitution.[1][2] |

References

-

Suzuki-Miyaura Coupling of Hindered Phenols

-

Buchwald-Hartwig Ligand Selection

-

Steric Effects in Pd-Catalysis

-

Protection Strategies for Phenols

Disclaimer: These protocols involve the use of transition metals and organic solvents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note & Protocol: Navigating the Challenges of Suzuki-Miyaura Coupling with Sterically Hindered Aryl Bromides

This guide provides an in-depth analysis and detailed protocols for successfully executing Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl bromides. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. We will move beyond standard reaction conditions to explore the nuanced catalyst systems and methodologies required to overcome the steric challenges inherent in these transformations, ensuring high yields and reproducible results.

The Steric Challenge: Why Hindered Substrates Fail Under Standard Conditions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions. However, when substrates possess significant steric bulk around the reaction center (the C-Br bond), the efficiency of the standard catalytic cycle can be dramatically compromised.

The primary obstacle arises during the oxidative addition step. For the palladium catalyst to insert itself into the carbon-bromine bond of the aryl bromide, it must physically approach the reaction site. Bulky ortho-substituents act as "gatekeepers," sterically shielding the C-Br bond and increasing the activation energy for this critical, often rate-limiting, step.

A secondary challenge emerges during the reductive elimination phase. After transmetalation, the two organic fragments (from the aryl bromide and the boronic acid) are bound to the palladium center. To form the desired C-C bond and regenerate the catalyst, these groups must be positioned cis to one another. Severe steric clash between bulky groups can distort the geometry of the palladium complex, hindering this final bond-forming event.

To overcome these barriers, a rationally designed catalytic system is paramount. The choice of palladium source, and most critically, the ancillary ligand, dictates the success of the reaction.

Designing the Optimal Catalytic System

For sterically demanding couplings, the focus shifts from simple phosphine ligands (like PPh₃) to more sophisticated, sterically bulky, and electron-rich ligands. These ligands promote the catalytic cycle in several ways:

-

Accelerating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and reactive towards the aryl bromide.

-

Promoting Reductive Elimination: Bulky ligands create a sterically crowded environment around the palladium center. This crowding favors the more compact transition state of reductive elimination, effectively "pushing" the coupled product off the metal.

-

Stabilizing the Catalyst: Many advanced ligands form highly stable, monoligated palladium complexes that resist decomposition and maintain high catalytic activity at low loadings.

Table 1: Recommended Ligand Classes for Hindered Suzuki-Miyaura Couplings

| Ligand Class | Key Structural Feature | Mode of Action & Typical Substrates | Example(s) |

| Buchwald Biarylphosphines | Biaryl backbone with bulky phosphine substituents | Highly electron-rich and sterically demanding. Forms monoligated Pd(0) species. Excellent for di- and tri-ortho-substituted aryl bromides. | SPhos, XPhos, RuPhos |

| Dialkylphosphinobiphenyls | Similar to Buchwald ligands but with different substitution patterns. | Provide a combination of steric bulk and electron-donating character. | DavePhos, JohnPhos |

| N-Heterocyclic Carbenes (NHCs) | Carbene carbon bonded to palladium | Strong σ-donors that form very stable Pd-NHC complexes. Highly effective for challenging couplings and catalyst stability. | IPr, IMes |

The Critical Role of Base and Solvent

While the catalyst and ligand are the primary players, the choice of base and solvent can significantly impact reaction efficiency.

-

Base: The base is required to activate the boronic acid partner by forming a more nucleophilic boronate species. For hindered couplings, a moderately strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is a common and highly effective choice, as it provides sufficient basicity without promoting side reactions. Stronger bases like Cs₂CO₃ can also be effective, particularly with boronic esters.

-

Solvent: A polar aprotic solvent is typically required to facilitate the dissolution of the base and the boronate intermediate. Toluene, 1,4-dioxane, and cyclopentyl methyl ether (CPME) are excellent choices. The addition of a small amount of water is often crucial, as it aids in the dissolution of the base and facilitates the transmetalation step.

Experimental Protocol: Coupling of 2-Bromo-1,3,5-triisopropylbenzene

This protocol details a robust method for the Suzuki-Miyaura coupling of a highly hindered aryl bromide with a generic arylboronic acid.

Materials & Reagents:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

2-Bromo-1,3,5-triisopropylbenzene (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)

-

Toluene (Anhydrous)

-

Deionized Water

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 equiv, 1 mol%) and SPhos (0.02 equiv, 2 mol%).

-

Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv), 2-Bromo-1,3,5-triisopropylbenzene (1.0 equiv), and K₃PO₄ (3.0 equiv).

-

Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the aryl bromide. Add deionized water (typically 10-20% of the toluene volume).

-

Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate or MTBE and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for Suzuki-Miyaura coupling of hindered substrates.

Mechanistic Considerations and Troubleshooting

Understanding the catalytic cycle is key to troubleshooting difficult reactions.

Diagram: Simplified Catalytic Cycle

Application Notes & Protocols: 4-Bromo-2-(tert-butyl)-5-methylphenol as a Versatile Intermediate for Advanced Antioxidant Synthesis

Abstract

Hindered phenolic compounds are paramount in preventing oxidative degradation across a spectrum of industrial applications, including polymers, lubricants, and fuels.[1][2] Their efficacy stems from their ability to act as radical scavengers, a function dictated by their molecular architecture.[3] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 4-Bromo-2-(tert-butyl)-5-methylphenol, a highly versatile synthetic intermediate. We will explore its unique structural features—a sterically hindered hydroxyl group, a reactive bromine atom, and an activated aromatic ring—which serve as strategic anchor points for constructing high-performance, high-molecular-weight antioxidants. Detailed protocols for key transformations, including Suzuki-Miyaura and Ullmann-type cross-coupling reactions, are provided to demonstrate the synthesis of advanced biaryl and diaryl ether antioxidants.

The Strategic Advantage of 4-Bromo-2-(tert-butyl)-5-methylphenol in Antioxidant Design

The core principle of a hindered phenolic antioxidant is its capacity to donate a hydrogen atom from its hydroxyl group to a reactive free radical, thereby terminating a destructive oxidation chain reaction. The resulting phenoxyl radical is stabilized by resonance and sterically shielded by bulky ortho-substituents (like the tert-butyl group), preventing it from initiating new oxidation chains.[3]

While simple hindered phenols like Butylated Hydroxytoluene (BHT) are effective, their relatively low molecular weight can lead to issues of volatility and leaching from the host material, limiting their long-term stability.[2] The development of next-generation antioxidants focuses on increasing molecular weight and incorporating diverse structural motifs to enhance performance and permanence.

4-Bromo-2-(tert-butyl)-5-methylphenol is an ideal precursor for this purpose. Its key attributes include:

-

A Pre-installed Hindered Phenol Core: The 2-tert-butyl group provides the necessary steric hindrance for a stable phenoxyl radical.

-

A Versatile Bromine Handle: The bromine atom at the 4-position is a prime reactive site for modern cross-coupling chemistry, enabling the covalent linkage of the phenol to other molecular fragments.[4]

-

Tunable Solubility: The lipophilic tert-butyl and methyl groups ensure good solubility in nonpolar matrices like hydrocarbon oils and polymers.

This guide will focus on leveraging the bromine atom through two powerful synthetic strategies to build larger, more complex antioxidant structures.

Figure 1: Key synthetic pathways originating from 4-Bromo-2-(tert-butyl)-5-methylphenol to generate advanced antioxidant structures.

Synthetic Pathways and Methodologies

Pathway A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids under palladium catalysis.[5] This methodology is exceptionally well-suited for our intermediate, allowing for the synthesis of biaryl compounds. By coupling two hindered phenol units, one can create a molecule with double the radical-scavenging capacity and significantly increased molecular weight.

Causality Behind Experimental Choices:

-

Catalyst: A Palladium(0) source, such as Pd(PPh₃)₄, is used because it readily undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle.

-

Base: A base, typically potassium carbonate or phosphate, is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[6]

-

Solvent: A solvent system like toluene/ethanol/water allows for the dissolution of both organic and inorganic reagents while facilitating the catalytic process.

Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle for biaryl antioxidant synthesis.

Pathway B: C-O Bond Formation via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction that forms a C-O bond between an aryl halide and an alcohol or phenol, yielding a diaryl ether.[7][8] This provides an alternative and powerful route to high-molecular-weight antioxidants. Diaryl ether linkages can impart different conformational and solubility properties compared to biaryl structures.

Causality Behind Experimental Choices:

-

Catalyst: Copper, often in the form of Cu(I) salts like copper(I) iodide (CuI), is the traditional and effective catalyst. It is believed to activate the aryl halide for nucleophilic attack.[9][10]

-

Ligand: The reaction is often accelerated by the addition of a ligand, such as a diamine or an amino acid (e.g., N,N-dimethyl glycine), which stabilizes the copper catalyst and improves its solubility and reactivity.[8]

-

Solvent & Temperature: Ullmann reactions traditionally require high-boiling polar aprotic solvents (e.g., DMF, NMP) and elevated temperatures to drive the reaction to completion.[7]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of a Symmetrical Biaryl Antioxidant via Suzuki-Miyaura Coupling

Objective: To synthesize 2,2'-Di(tert-butyl)-5,5'-dimethyl-[1,1'-biphenyl]-4,4'-diol, a potent dimeric antioxidant, from 4-Bromo-2-(tert-butyl)-5-methylphenol.

Reaction Scheme: 2 x (4-Bromo-2-(tert-butyl)-5-methylphenol) → (via Boration then Coupling) → 2,2'-Di(tert-butyl)-5,5'-dimethyl-[1,1'-biphenyl]-4,4'-diol

This protocol involves two main steps: 1) formation of the necessary arylboronic ester, and 2) the Suzuki-Miyaura coupling reaction.

Part A: Synthesis of 2-(4-hydroxy-3-(tert-butyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Reagents & Materials | Amount | Molar Eq. |

| 4-Bromo-2-(tert-butyl)-5-methylphenol | 2.57 g | 1.0 |

| Bis(pinacolato)diboron | 3.05 g | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 245 mg | 0.03 |

| Potassium Acetate (KOAc) | 2.94 g | 3.0 |

| Anhydrous 1,4-Dioxane | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-(tert-butyl)-5-methylphenol, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude boronic ester can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Homocoupling

| Reagents & Materials | Amount | Molar Eq. |

| Crude Boronic Ester (from Part A) | ~10 mmol | 1.0 |

| 4-Bromo-2-(tert-butyl)-5-methylphenol | 2.57 g | 1.0 |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 578 mg | 0.05 |

| Potassium Phosphate (K₃PO₄), 2M aqueous solution | 15 mL | 3.0 |

| Toluene | 40 mL | - |

Procedure:

-

Combine the crude boronic ester from Part A, 4-Bromo-2-(tert-butyl)-5-methylphenol, and Pd(PPh₃)₄ in a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

-

Add toluene, followed by the aqueous potassium phosphate solution.

-

De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 8-12 hours.

-

After cooling, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of a Diaryl Ether Antioxidant via Ullmann Condensation

Objective: To synthesize 4-(4-hydroxy-3-(tert-butyl)-5-methylphenoxy)-2-(tert-butyl)-5-methylphenol by coupling the intermediate with itself under Ullmann conditions. (Note: This is a conceptual protocol as self-coupling can be complex; typically, a different phenol would be used. This illustrates the principle.)

| Reagents & Materials | Amount | Molar Eq. |

| 4-Bromo-2-(tert-butyl)-5-methylphenol | 2.57 g | 1.0 |

| 2-(tert-butyl)-5-methylphenol | 1.64 g | 1.0 |

| Copper(I) Iodide (CuI) | 95 mg | 0.05 |

| N,N-Dimethyl Glycine | 206 mg | 0.2 |

| Cesium Carbonate (Cs₂CO₃) | 6.52 g | 2.0 |

| Anhydrous Dimethylformamide (DMF) | 30 mL | - |

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add CuI, N,N-Dimethyl Glycine, and Cs₂CO₃.

-